N-difluorophosphoryl-N-methylmethanamine
Description
Properties
Molecular Formula |
C2H6F2NOP |
|---|---|
Molecular Weight |
129.05 g/mol |
IUPAC Name |
N-difluorophosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C2H6F2NOP/c1-5(2)7(3,4)6/h1-2H3 |
InChI Key |
LGZGDYYFARYYNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the fluorination of a suitable phosphorus-nitrogen precursor, often starting from N-methylphosphoramidic acid derivatives or related phosphoryl compounds. The key step is the introduction of fluorine atoms into the phosphoryl group to yield the difluorophosphoryl moiety.
Common Precursors and Reagents
- Starting Materials: N-methylphosphoramidic acid or N-methylphosphoramidic acid derivatives.
- Fluorinating Agents: Commonly used fluorinating agents include diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride (SF4), or other specialized fluorinating reagents capable of introducing fluorine atoms into phosphorus centers.
- Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are typically employed to maintain anhydrous conditions necessary for successful fluorination.
Typical Synthetic Route
Preparation of N-methylphosphoramidic acid derivative: This intermediate is prepared by reacting methylamine with phosphorus oxychloride or related phosphorus compounds under controlled conditions.
Fluorination step: The N-methylphosphoramidic acid derivative is subjected to fluorination using a fluorinating agent (e.g., DAST or SF4). This step replaces the hydroxyl or chlorine substituents on the phosphorus atom with fluorine atoms, yielding this compound.
Purification: The crude product is purified by distillation or recrystallization under inert atmosphere to avoid hydrolysis or decomposition.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 0 to 50 °C | Controlled to prevent decomposition |
| Reaction Time | 2 to 12 hours | Depends on fluorinating agent and scale |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent moisture ingress |
| Solvent | Anhydrous dichloromethane or THF | Ensures solubility and reaction control |
| Molar Ratios | Fluorinating agent: precursor ~1.1:1 | Slight excess of fluorinating agent preferred |
Research Findings and Patented Methods
While detailed experimental procedures specific to this compound are scarce in open literature, related patented methods and chemical databases provide insights:
Patent Literature: Patents involving fluorinated phosphoramidic compounds describe the use of fluorinating agents such as sulfur tetrafluoride or DAST to convert phosphoramidic acid derivatives into difluorophosphoryl compounds. These methods emphasize mild reaction conditions, controlled fluorine introduction, and careful purification steps to maximize yield and purity.
Chemical Databases: PubChem and NIST sources confirm the molecular structure and provide spectral data supporting the identity of the compound synthesized by these fluorination methods.
Process Improvements: Recent advances focus on minimizing byproducts through optimized reagent selection and reaction monitoring, which enhances the yield and scalability of the synthesis.
Comparative Table of Fluorinating Agents for Preparation
| Fluorinating Agent | Advantages | Disadvantages | Typical Use Case |
|---|---|---|---|
| Diethylaminosulfur trifluoride (DAST) | Mild conditions, selective fluorination | Sensitive to moisture, can decompose | Laboratory-scale synthesis |
| Sulfur tetrafluoride (SF4) | Effective for complete fluorination | Toxic, requires special handling | Industrial-scale fluorination |
| Other fluorinating reagents (e.g., Deoxo-Fluor) | Improved safety profiles | Costlier, less widely available | Specialized applications |
Summary of Preparation Methodology
| Step | Description | Key Considerations |
|---|---|---|
| Precursor synthesis | Formation of N-methylphosphoramidic acid derivative | Purity of precursor critical |
| Fluorination | Reaction with fluorinating agent under inert atmosphere | Control temperature and reagent ratio |
| Work-up and purification | Removal of byproducts, isolation of pure compound | Use of inert atmosphere to prevent degradation |
Chemical Reactions Analysis
Types of Reactions
N-difluorophosphoryl-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where the difluorophosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl compounds, while substitution can produce various substituted phosphoramidates .
Scientific Research Applications
N-difluorophosphoryl-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-difluorophosphoryl-N-methylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorophosphoryl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This mechanism is being studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
2-(4-Fluorophenoxy)-N-methylethanamine (CAS RN: Not specified)
- Structure: Features a fluorophenoxy group attached to an ethylamine backbone (N-methyl substitution) .
- Key Differences: Functional Groups: Lacks phosphorus; instead, it has an ether linkage (phenoxy group). Reactivity: The phenoxy group may participate in electrophilic aromatic substitution, unlike the phosphoryl group in the target compound, which is prone to nucleophilic attack. Applications: Likely used in pharmaceuticals due to aromatic stability, whereas the phosphoryl compound may serve in flame retardants or pesticides.
2-(N,N-Dimethylamino)ethyl Chloride (CAS 107-99-3)
- Structure : Quaternary ammonium compound with a chloride leaving group (C₄H₁₀ClN) .
- The difluorophosphoryl compound lacks such leaving-group reactivity. Basicity: The tertiary amine in this compound is more basic (pKa ~10) compared to the phosphoryl-linked amine in the target compound, which is likely less basic due to electron-withdrawing fluorine atoms.
Diethoxyphosphoryl-(4-fluorophenyl)methanamine (CAS 135473-59-5)
- Structure : Contains a diethoxyphosphoryl group attached to a fluorophenylmethanamine backbone .
- Key Differences :
- Substituents : Ethoxy groups (OEt) vs. fluorine on phosphorus. Ethoxy groups are bulkier and less electronegative, reducing electrophilicity at phosphorus compared to the target compound.
- Applications : Ethoxy-substituted analogs are common in prodrug design, whereas difluoro variants may exhibit enhanced stability against hydrolysis.
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS 1093079-61-8)
- Structure : Aromatic amine with trifluoromethyl and fluorine substituents (C₉H₉F₄N) .
- The target compound’s phosphoryl group may reduce logP, limiting membrane permeability. Metabolic Stability: Fluorine atoms on aromatic rings resist oxidative metabolism, whereas phosphoryl fluorines may hydrolyze under physiological conditions.
Data Table: Physical and Chemical Properties
Research Findings and Trends
- Electronic Effects : The difluorophosphoryl group in the target compound exhibits strong electron-withdrawing properties, making it a superior electrophile compared to ethoxy- or methyl-substituted phosphorus analogs .
- Thermal Stability : The low boiling point (~50°C) of this compound suggests volatility, which may limit high-temperature applications compared to higher-molecular-weight aromatic amines (e.g., CAS 1093079-61-8) .
- Toxicity: Organophosphorus compounds with fluorine substituents may pose neurotoxic risks similar to sarin analogs, necessitating careful handling compared to non-phosphorus amines .
Biological Activity
N-Difluorophosphoryl-N-methylmethanamine is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of a difluorophosphoryl group attached to a methylmethanamine backbone. This structural feature is believed to enhance its biological activity through improved interaction with biological targets.
The biological activity of this compound primarily involves modulation of cellular signaling pathways.
- Target Proteins : The compound is known to interact with specific proteins involved in critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a vital role in regulating cell growth, differentiation, and response to stress.
- Biochemical Interactions : It has been observed to inhibit the activation of MAPKAPK-2 by p38 MAPK, affecting downstream processes such as phosphorylation of HSP27. Additionally, it may influence other signaling pathways, including the AKT pathway, which is related to cell survival and proliferation .
Cellular Effects
This compound exhibits significant effects on various cell types:
- Cell Growth and Differentiation : In vitro studies have shown that the compound can inhibit cell proliferation in cancer cell lines such as HCT-116 and MGC-803. The inhibition is dose-dependent, with higher concentrations leading to increased G2/M phase arrest in the cell cycle .
- Gene Expression Modulation : The compound influences gene expression related to cell cycle regulation and apoptosis. For instance, it has been shown to down-regulate c-Myc and FoxO3 levels, which are critical for cell proliferation and survival .
Dosage Effects in Animal Models
Research indicates that dosage significantly affects the biological activity of this compound:
- Therapeutic vs. Toxic Effects : Lower doses have demonstrated therapeutic benefits without notable side effects, while higher doses have resulted in adverse effects such as synaptic depression and altered sleep patterns in animal models.
Case Studies
Several case studies have examined the effects of this compound in clinical settings:
- Case Study on Cell Proliferation : In a controlled laboratory environment, the compound was administered to various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 16 μM, highlighting its potential as an anti-cancer agent .
- Electroencephalogram Monitoring : A study involving EEG monitoring demonstrated that this compound could alter neural activity patterns in response to different dosages, suggesting implications for neurological applications .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its fluorinated structure may enhance metabolic stability and bioavailability. Studies indicate that the compound is well-distributed within tissues due to specific transport mechanisms that facilitate its accumulation in target areas.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-difluorophosphoryl-N-methylmethanamine, and how can reaction parameters be optimized?
- Methodological Approach : The synthesis typically involves nucleophilic substitution or phosphorylation reactions using methylamine derivatives and difluorophosphoryl precursors. Optimization requires controlling stoichiometry (e.g., 1:1.2 molar ratios), temperature (0–25°C), and solvent polarity (e.g., THF or DCM). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity. Reaction progress can be monitored using TLC with UV visualization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Approach : Multinuclear NMR spectroscopy is essential:
- ¹H NMR : Identifies methyl and methylamine proton environments (δ 2.3–3.1 ppm).
- ¹⁹F NMR : Detects difluorophosphoryl groups (δ -70 to -90 ppm, J₃₁P-¹⁹F coupling ~80 Hz).
- ³¹P NMR : Confirms phosphoryl structure (δ 5–15 ppm).
- FT-IR : Validates P–F stretches (800–950 cm⁻¹) and N–H/N–C bonds.
- Mass Spectrometry (HRMS) : Ensures molecular ion accuracy (e.g., [M+H]⁺) .
Q. What are the stability protocols for storing this compound in research settings?
- Methodological Approach : Store under inert atmosphere (argon) at –20°C in amber glass vials to prevent hydrolysis. Regularly test purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor for degradation products like fluorophosphoric acids. Use desiccants (molecular sieves) in storage containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in isomer ratios during synthesis?
- Methodological Approach : Isomeric mixtures (e.g., axial/equatorial conformers) arise from steric and electronic effects. Use dynamic NMR (variable-temperature studies) to quantify isomer populations. Adjust reaction kinetics by modifying solvent (e.g., toluene for slower kinetics) or adding chiral auxiliaries. Computational modeling (DFT, B3LYP/6-31G*) predicts isomer stability and guides synthetic tweaks .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Approach : Apply density functional theory (DFT) to map transition states and activation energies. Use software like Gaussian or ORCA to simulate reaction pathways (e.g., SN2 vs. SN1). Validate predictions with kinetic isotope effect (KIE) studies and Hammett plots. Pair with in situ Raman spectroscopy to monitor real-time reaction progress .
Q. How does the difluorophosphoryl group influence interactions with enzymatic targets?
- Methodological Approach : Investigate via molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinity to serine hydrolases or phosphatases. Validate with enzyme inhibition assays (e.g., Ellman’s test for acetylcholinesterase). Compare IC₅₀ values against non-fluorinated analogs to quantify electronic effects .
Data Contradiction Analysis
Q. How should discrepancies in reported bioactivity data be addressed?
- Methodological Approach : Cross-validate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays). Control for solvent effects (DMSO vs. aqueous buffers) and purity (≥95% via HPLC). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results. Meta-analysis of literature data can identify outliers due to batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
